Dabsyl-L-proline

Vue d'ensemble

Description

Dabsyl-L-proline is a derivative of the amino acid proline, characterized by the presence of a dabsyl group. The compound is known for its application in the field of analytical chemistry, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. The dabsyl group enhances the detection sensitivity of amino acids by providing a chromophore that absorbs visible light, making it easier to detect and quantify amino acids in various samples .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-proline typically involves the reaction of L-proline with dabsyl chloride (4-dimethylaminoazobenzene-4’-sulfonyl chloride). The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium bicarbonate or sodium carbonate. The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amino group of L-proline, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a product with high purity suitable for analytical applications .

Analyse Des Réactions Chimiques

Types of Reactions: Dabsyl-L-proline undergoes various chemical reactions, including:

Substitution Reactions: The dabsyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the dabsyl group.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are commonly used for hydrolysis reactions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: L-proline and the corresponding dabsyl derivative.

Applications De Recherche Scientifique

Analytical Chemistry

Dabsyl-L-proline is primarily used as a labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of amino acids and peptides. Its sulfonyl group enhances the detection sensitivity and resolution of amino acid derivatives.

HPLC Applications

- Sensitivity and Resolution : The Dabsyl method exhibits superior sensitivity compared to traditional methods, allowing for the detection of amino acids at picomolar concentrations. This is particularly beneficial for analyzing complex biological samples where amino acid concentrations may be low .

- Separation Profiles : Dabsyl derivatives provide distinct separation profiles for various amino acids, facilitating the identification and quantification of specific residues in peptides and proteins .

Biochemical Research

This compound's role extends beyond analytical applications; it is also significant in biochemical research.

Protein Structure Studies

- Probing Protein Folding : this compound can be utilized to study protein folding dynamics due to its ability to mimic proline's structural properties. This is crucial for understanding how proteins achieve their functional conformations .

- Amino Acid Composition Analysis : It aids in determining the amino acid composition of peptides, which is essential for characterizing protein structure and function .

Cell Culture Studies

- Differentiation Induction : Research has shown that L-proline, including its derivatives like this compound, can influence the differentiation of embryonic stem cells (ES cells). This effect is mediated through pathways such as mTOR signaling, which plays a critical role in cell growth and differentiation .

Therapeutic Potential

The therapeutic applications of this compound are still being explored, but preliminary studies suggest several promising avenues.

Antioxidative Properties

- Oxidative Stress Mitigation : L-proline has been noted for its antioxidative properties, which can help protect cells from oxidative damage under stress conditions. This characteristic may extend to its derivatives, including this compound .

Potential in Disease Models

- Cancer Research : As an analog of proline, this compound may have implications in cancer research due to proline's involvement in cellular metabolism and growth regulation. Studies on similar compounds have indicated potential antitumor activity .

Case Study 1: Amino Acid Analysis

In a study assessing the efficacy of this compound as a labeling agent for amino acids, researchers demonstrated that it significantly improved detection limits in HPLC compared to traditional methods. The study highlighted its application in analyzing complex biological matrices where sensitivity is paramount .

Case Study 2: Stem Cell Differentiation

A notable investigation into the effects of L-proline on embryonic stem cell differentiation revealed that supplementation with proline derivatives led to enhanced differentiation rates. This study underscores the potential role of this compound in stem cell biology and regenerative medicine .

Mécanisme D'action

The mechanism of action of Dabsyl-L-proline involves the formation of a stable covalent bond between the dabsyl group and the amino group of L-proline. This modification enhances the detection sensitivity of the amino acid by providing a chromophore that absorbs visible light. The dabsyl group acts as a reporter molecule, allowing for the easy detection and quantification of the derivatized amino acid in various analytical techniques .

Comparaison Avec Des Composés Similaires

Dansyl-L-proline: Another derivative of L-proline, where the dansyl group is used instead of the dabsyl group.

L-azetidine-2-carboxylic acid: A proline analogue used in biochemical studies.

Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline, commonly found in collagen.

Uniqueness of Dabsyl-L-proline: this compound is unique due to its high sensitivity in detection and quantification of amino acids. The dabsyl group provides a strong chromophore that absorbs visible light, making it highly effective for use in HPLC analysis. This property distinguishes it from other proline derivatives and makes it a valuable tool in analytical chemistry .

Activité Biologique

Dabsyl-L-proline is a compound that has garnered attention in various biological studies due to its potential therapeutic applications and unique biochemical properties. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

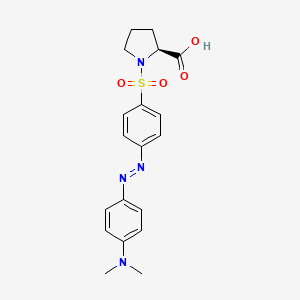

This compound is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and cellular metabolism. The dabsyl group enhances the compound's fluorescent properties, making it useful in biochemical assays. The structure can be represented as follows:

1. Histone Deacetylase Inhibition

Recent studies have shown that proline derivatives can act as histone deacetylase (HDAC) inhibitors. For instance, a cadmium-proline complex demonstrated significant HDAC inhibition, leading to increased histone acetylation and subsequent activation of tumor suppressor genes. This mechanism is crucial in cancer therapy as it promotes apoptosis in cancer cells by disrupting their epigenetic regulation .

2. Cell Penetration and Uptake

This compound exhibits enhanced cell-penetrating abilities due to its dabsyl moiety. Research indicates that compounds modified with dabsyl can effectively enter various cell lines, including MCF-7 breast cancer cells, showing a significant increase in internalization compared to unmodified peptides . This property is vital for drug delivery applications.

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives by assessing their effects on A549 lung cancer cells. The compounds were found to induce apoptosis through the activation of caspases and modulation of the mitochondrial membrane potential, highlighting their potential as chemotherapeutic agents .

Case Study 2: Stem Cell Differentiation

Another investigation focused on the role of proline in embryonic stem cell differentiation. Supplementation with this compound resulted in morphological changes and altered gene expression patterns consistent with differentiation towards ectodermal lineages. The study emphasized the importance of proline in regulating pluripotency and differentiation processes .

1. In Vitro Studies

In vitro assays have demonstrated that this compound significantly affects cellular processes such as proliferation, apoptosis, and differentiation. The compound's ability to inhibit HDACs has been linked to increased expression of genes involved in cell cycle regulation and apoptosis.

2. Fluorescence-Based Assays

The dabsyl group allows for fluorescence-based tracking of cellular uptake, providing insights into the pharmacokinetics of the compound. This feature is particularly advantageous for developing targeted therapies where precise localization within cells is crucial.

Propriétés

IUPAC Name |

(2S)-1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHLDMYXACDQGQ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555051 | |

| Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-09-9 | |

| Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.